molecular formula C16H21NO4 B176045 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate CAS No. 126401-22-7

1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate

Cat. No.: B176045
CAS No.: 126401-22-7
M. Wt: 291.34 g/mol
InChI Key: OYIRYYMFKGTFJE-UHFFFAOYSA-N
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Description

1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate is an organic compound with the molecular formula C16H21NO4 It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate can be synthesized through a multi-step process involving the reaction of piperidine derivatives with benzyl and ethyl groups. The typical synthetic route involves the esterification of piperidine-1,2-dicarboxylic acid with benzyl alcohol and ethyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of benzyl piperidine-1,2-dicarboxylic acid or ethyl piperidine-1,2-dicarboxylic acid.

    Reduction: Formation of benzyl 2-ethyl piperidine-1,2-diol.

    Substitution: Formation of various substituted piperidine derivatives depending on the substituents used.

Scientific Research Applications

1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Benzyl piperidine-1,2-dicarboxylate: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.

    2-Ethyl piperidine-1,2-dicarboxylate: Lacks the benzyl group, which may influence its solubility and interaction with molecular targets.

    Piperidine-1,2-dicarboxylate: The parent compound without any substituents, serving as a basic scaffold for further modifications.

Uniqueness: 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate is unique due to the presence of both benzyl and ethyl groups, which confer specific chemical and biological properties. These substituents can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-O-benzyl 2-O-ethyl piperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-2-20-15(18)14-10-6-7-11-17(14)16(19)21-12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIRYYMFKGTFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326869
Record name 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126401-22-7
Record name 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl piperidine-2-carboxylate (15 g, 95 mmol), triethylamine (27 ml, 191 mmol) and 4-dimethylaminopyridine (0.58 g, 4.8 mmol) in dichloromethane (100 ml) at 0° C. is added a solution of benzyl chloridocarbonate (17 g, 100 mmol) dropwise. The reaction is allowed to warm slowly to room temperature. It is stirred at room temperature overnight (16 h), then allowed to stand for 2 days. The crude product is extracted with dichloromethane, washed with 1 N hydrochloric acid, saturated aqueous sodium bicarbonate solution and brine. The organic phase is dried with anhydrous magnesium sulfate, filtered and concentrated in vacuo. The residue is purified by flash chromatography over silica gel 60 (300 g) with cyclohexane/ethyl acetate as eluent to afford a pale yellow oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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